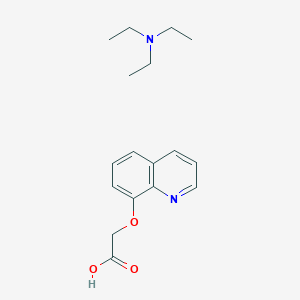
N,N-diethylethanamine;2-quinolin-8-yloxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethylethanamine;2-quinolin-8-yloxyacetic acid: is a compound that combines the structural features of both N,N-diethylethanamine and 2-quinolin-8-yloxyacetic acid. This compound is known for its diverse range of applications in various scientific fields, including chemistry, biology, and medicine. The presence of the quinoline moiety imparts significant biological activity, making it a valuable compound for pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethylethanamine;2-quinolin-8-yloxyacetic acid typically involves the reaction of 2-quinolin-8-yloxyacetic acid with N,N-diethylethanamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include acetic anhydride, quinoline derivatives, and diethylamine .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process often includes purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-diethylethanamine;2-quinolin-8-yloxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
N,N-diethylethanamine;2-quinolin-8-yloxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activity, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including antimalarial, antitubercular, and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N,N-diethylethanamine;2-quinolin-8-yloxyacetic acid involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, leading to inhibition of key biological processes. The compound can also modulate signaling pathways, affecting cellular functions such as proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Quinoline: A basic structure similar to the quinoline moiety in the compound.
N,N-diethylethanamine: A simple amine structure that is part of the compound.
Quinolin-8-amine: Another quinoline derivative with similar biological activities.
Uniqueness: N,N-diethylethanamine;2-quinolin-8-yloxyacetic acid is unique due to its combined structural features, which impart a wide range of biological activities. The presence of both the quinoline and amine moieties allows for diverse chemical reactivity and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
88350-57-6 |
|---|---|
Molekularformel |
C17H24N2O3 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
N,N-diethylethanamine;2-quinolin-8-yloxyacetic acid |
InChI |
InChI=1S/C11H9NO3.C6H15N/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9;1-4-7(5-2)6-3/h1-6H,7H2,(H,13,14);4-6H2,1-3H3 |
InChI-Schlüssel |
DNRBUNARIYGNJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC.C1=CC2=C(C(=C1)OCC(=O)O)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



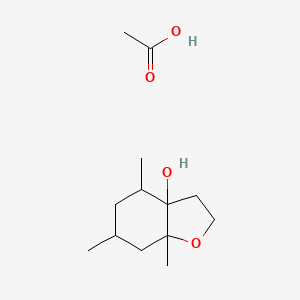
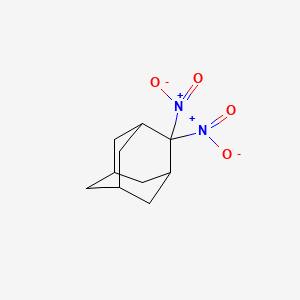
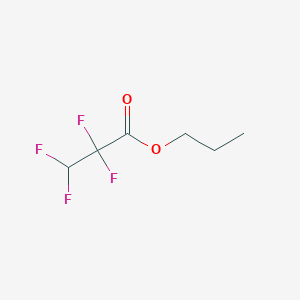
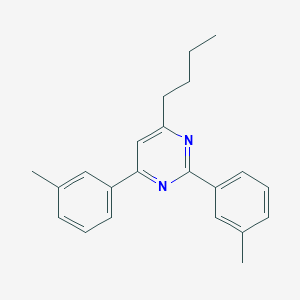
![{1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14397552.png)
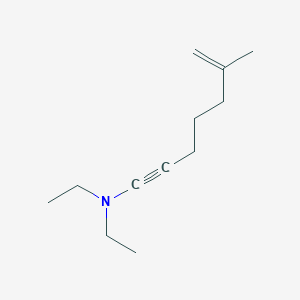
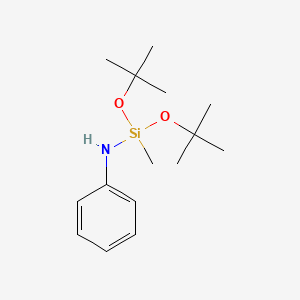
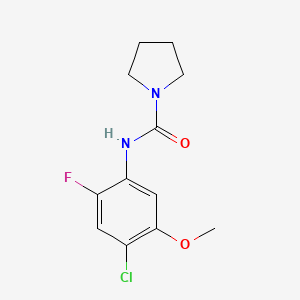
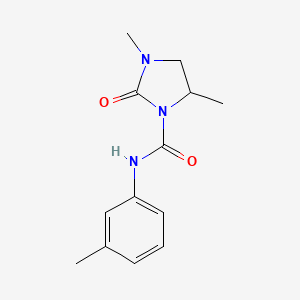
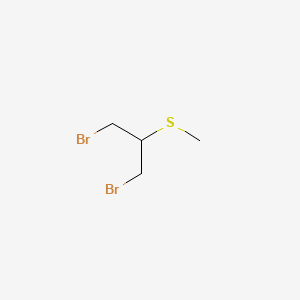
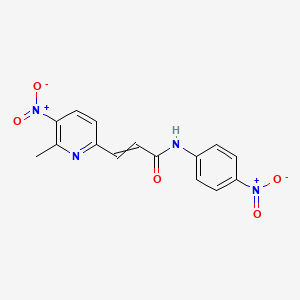
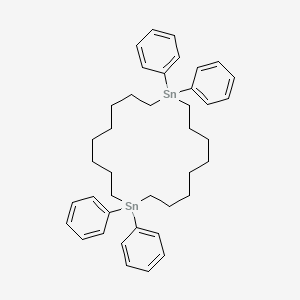
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397624.png)
